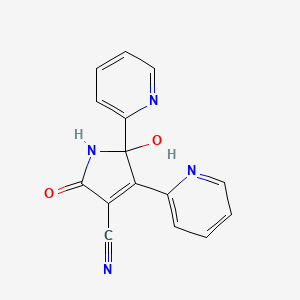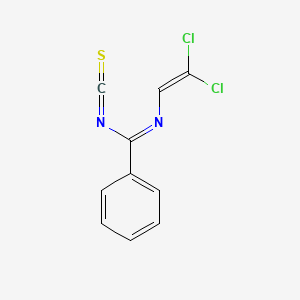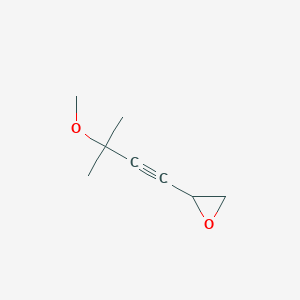![molecular formula C20H18O B14340951 3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one CAS No. 105983-39-9](/img/structure/B14340951.png)
3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is an organic compound with a complex structure that features a binaphthyl core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene derivatives are treated with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthalenes.
科学研究应用
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- 2,3,4,9-tetrahydro-1H-carbazole
Comparison: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is unique due to its binaphthyl structure, which imparts distinct chemical properties compared to other similar compounds like tetrahydrocarbazoles. While both types of compounds can undergo similar reactions, the binaphthyl core of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one offers additional sites for functionalization, making it more versatile in synthetic applications.
属性
CAS 编号 |
105983-39-9 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydronaphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H18O/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-8,13,20H,9-12H2 |
InChI 键 |
GPLGNSKCJROUDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=CC=C21)C3C(=O)CCC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)


![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)




